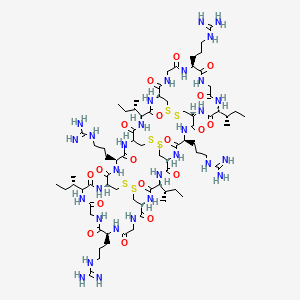
Retrocyclin-1
Vue d'ensemble
Description
Retrocyclin-1 is a useful research compound. Its molecular formula is C74H128N30O18S6 and its molecular weight is 1918.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV-1 Inhibition
Retrocyclin-1 has demonstrated significant potential in inhibiting the infection and transmission of Human Immunodeficiency Virus type 1 (HIV-1). Studies have shown that retrocyclin analogues, like RC-101, can prevent HIV-1 infection in cervicovaginal tissue constructs without altering tissue viability or inducing inflammatory responses (Cole et al., 2007). Retrocyclin's ability to inhibit proviral DNA formation and protect CD4+ lymphocytes from HIV-1 infection highlights its potential as a topical agent for preventing sexually acquired HIV-1 infections (Cole et al., 2002).
Bacterial Vaginosis and Biofilm Inhibition
Retrocyclin's antimicrobial properties extend to its interaction with Gardnerella vaginalis, a bacterium associated with bacterial vaginosis. RC-101, a synthetic retrocyclin, inhibits the cytolytic activity of vaginolysin and significantly reduces biofilm formation by G. vaginalis, suggesting its utility in bacterial vaginosis prevention (Hooven et al., 2012).
Protection Against Anthrax Infections
This compound enhances macrophage performance and protects against experimental anthrax infections in mice. The peptide binds extensively to Bacillus anthracis spores, promoting their phagocytosis and killing by macrophages, suggesting its role in boosting innate immune responses (Welkos et al., 2011).
Inhibition of Herpes Simplex Virus (HSV)
Retrocyclin-2, a variant of retrocyclin, has shown effectiveness in protecting cells from infection by both type 1 and type 2 herpes simplex viruses. Its mechanism includes blocking viral attachment and inhibiting viral entry without causing cytotoxicity (Yasin et al., 2004).
Flavivirus Infection Inhibition
Retrocyclin-101, another variant, has demonstrated inhibitory effects on flavivirus infections, including Zika and Japanese encephalitis viruses. It interferes with the viral entry and replication stages, targeting the NS2B-NS3 serine protease and the E protein of the flavivirus (Jia et al., 2021).
Production in Chloroplasts for Therapeutic Use
Research on expressing and characterizing retrocyclin-101 in chloroplasts has shown that it can be produced as a therapeutic agent against bacterial and viral infections, including HIV-1 and sexually transmitted bacteria (Lee et al., 2011).
Lectin Properties and Binding to Glycoproteins
This compound exhibits lectin-like properties, binding with high affinity to glycoproteins such as gp120 and CD4, which are crucial for HIV-1 entry. This unique property contributes significantly to its ability to protect cells from HIV-1 infection (Wang et al., 2003).
Inhibition of Avian Influenza Virus
Retrocyclin 2 has been effective against H5N1 highly pathogenic avian influenza virus in vitro and in vivo, highlighting its potential as a new therapy for influenza and other diseases (Liang et al., 2010).
Mécanisme D'action
Target of Action
Retrocyclin-1 primarily targets the HIV-1 virus . It binds to carbohydrate-containing surface molecules and gp120 , a glycoprotein implicated in HIV-1 entry . It also interacts with CD4 , the primary host cell receptor for HIV-1 .
Mode of Action
This compound inhibits the fusion of HIV-1 Env by selectively binding to the C-terminal heptad repeat region on gp41 , blocking 6-helix bundle formation . This interaction prevents the virus from infiltrating the host cell, thereby inhibiting HIV-1 entry .
Biochemical Pathways
It is known that this compound’s interaction with the hiv-1 virus and the host cell receptors disrupts the normal viral entry process, preventing the virus from infecting the cell .
Pharmacokinetics
Its ability to bind to key receptors and inhibit hiv-1 suggests that it has a high bioavailability at the site of action .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 entry into host cells . By preventing viral entry, this compound effectively reduces the spread of the virus within the host .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of aminoglycosides can induce the production of intact, bioactive this compound peptide by human epithelial cells and cervicovaginal tissues . This suggests that certain substances can enhance the expression and function of this compound.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Retrocyclin-1 is a cyclic peptide composed of 18 amino acid residues. It is characterized by its unique cyclic structure, which is formed through the head-to-tail ligation of two truncated alpha-defensins. This cyclic structure is essential for its stability and biological activity. This compound interacts with various biomolecules, including viral glycoproteins and cell surface receptors. For instance, this compound binds to the glycoprotein gp120 on the surface of HIV-1, preventing the virus from attaching to and entering host cells . Additionally, this compound can interact with cell surface receptors such as CD4 and CCR5, which are crucial for HIV-1 entry into cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In immune cells, this compound enhances the production of cytokines and chemokines, which are essential for the immune response. It also influences cell signaling pathways by modulating the activity of kinases and transcription factors. For example, this compound has been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to increased expression of genes involved in immune responses . Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves multiple steps. Initially, this compound binds to viral glycoproteins and cell surface receptors, blocking the entry of viruses into host cells. This binding interaction is mediated by specific amino acid residues in this compound that recognize and interact with target molecules. Additionally, this compound can inhibit the activity of viral enzymes, such as reverse transcriptase and integrase, which are essential for viral replication . This compound also modulates gene expression by influencing the activity of transcription factors and signaling pathways, leading to enhanced antiviral responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of proteases. Over time, this compound may undergo degradation, leading to a gradual decrease in its antiviral activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of immune responses and inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antiviral activity with minimal toxicity. At higher doses, this compound may cause adverse effects, such as inflammation and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to achieve significant antiviral activity . Toxicity studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to immune responses and antiviral defense. It interacts with enzymes such as kinases and proteases, which play key roles in signal transduction and protein degradation. This compound also affects metabolic flux by altering the levels of metabolites involved in energy production and biosynthesis . For example, this compound has been shown to increase the production of adenosine triphosphate (ATP) in immune cells, enhancing their ability to respond to infections.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through endocytosis and transported to different cellular compartments. This compound interacts with transporters and binding proteins that facilitate its movement within cells. Additionally, this compound can accumulate in specific tissues, such as the mucosal surfaces of the respiratory and gastrointestinal tracts, where it exerts its antiviral effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and on the cell membrane, where it interacts with viral particles and cell surface receptors. It can also be found in endosomes and lysosomes, where it may participate in the degradation of viral components . Post-translational modifications, such as phosphorylation and glycosylation, can influence the localization and activity of this compound, directing it to specific cellular compartments.
Propriétés
IUPAC Name |
1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPMSXLQWRKULW-QYJCGYSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H128N30O18S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Retrocyclin-1 exert its antiviral activity against HIV-1?
A1: this compound primarily targets the entry stage of the HIV-1 lifecycle. It binds with high affinity to the viral envelope glycoprotein gp41, specifically the C-terminal heptad repeat region []. This interaction effectively prevents the formation of the 6-helix bundle, a crucial step for HIV-1's fusion with the host cell membrane, thereby inhibiting viral entry [, ].
Q2: Does this compound interact with host cell factors?
A2: Yes, research indicates that this compound also exhibits lectin-like properties, binding to glycosylated molecules like gp120 and CD4 on the host cell surface [, , ]. These interactions contribute to its antiviral activity, potentially by interfering with viral attachment to target cells [].
Q3: What is the molecular structure of this compound?
A3: this compound is a cyclic octadecapeptide with three intramolecular disulfide bonds arranged in a ladder-like configuration, contributing to its stability and activity [, ]. Its cyclic structure is crucial for its antiviral potency, as evidenced by the reduced activity of its acyclic variants [].
Q4: What is the amino acid sequence of this compound?
A4: The amino acid sequence of this compound is cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) [].
Q5: How do structural modifications impact the activity of this compound?
A5: Studies with this compound analogues have revealed crucial structure-activity relationships. For instance, RC-101, a this compound analogue with a single, conservative amino acid substitution (Arg --> Lys), demonstrated significantly enhanced potency against a panel of primary HIV-1 isolates compared to the parent peptide [].
Q6: Does the chirality of this compound affect its activity?
A6: Yes, research has shown that an enantiomer of this compound composed entirely of D-amino acids (RC-112) exhibited superior antiviral activity compared to the naturally occurring L-amino acid form. This difference is attributed to RC-112's enhanced resistance to protease degradation [].
Q7: Have any formulations been explored to improve the stability or delivery of this compound?
A8: Yes, researchers have explored formulating this compound analogues, such as RC-101, into a polyvinyl-alcohol vaginal film for potential use as a topical microbicide []. This formulation demonstrated stability for up to 6 months while retaining in vitro and ex vivo antiviral activity [].
Q8: What cell lines are commonly used to study the antiviral activity of this compound?
A9: Several cell lines have been employed to assess the efficacy of this compound. JC53-BL cells, a modified HeLa cell line, are commonly used due to their expression of HIV-1 receptors and reporter genes, allowing for the quantification of viral infection [, ]. Additionally, studies utilizing human peripheral blood mononuclear cells (PBMCs) provide insights into this compound's activity in a more physiologically relevant context [].
Q9: Has this compound demonstrated efficacy in animal models?
A10: While not directly tested against HIV-1 in vivo, this compound has shown promise in murine models of other infections. For instance, it demonstrated protective effects against Bacillus anthracis, enhancing the phagocytosis and killing of spores by macrophages [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



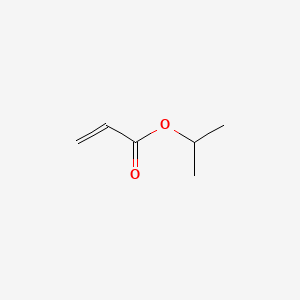
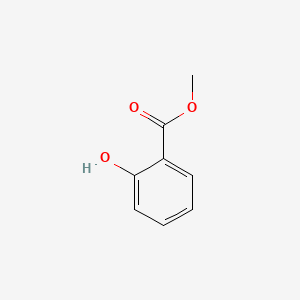
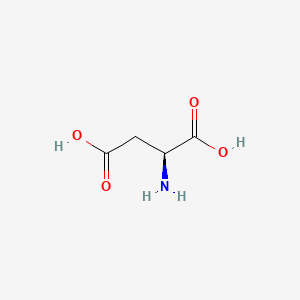
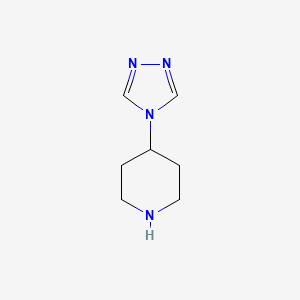
![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)
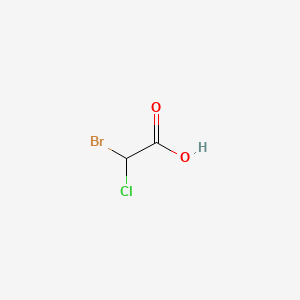
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)



![[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B3029550.png)
